5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and a pyrrolidin-2-one moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 4-(4-Trifluoromethylphenyl)piperazine with pyrrolidin-2-one under specific reaction conditions. The process may include steps such as:
Formation of the piperazine intermediate: This involves the reaction of 4-Trifluoromethylphenylamine with piperazine in the presence of a suitable catalyst.
Cyclization: The intermediate is then cyclized with pyrrolidin-2-one under controlled temperature and pressure conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated products.
Scientific Research Applications
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a non-selective α-adrenoceptor antagonist.
Pharmacology: It is investigated for its effects on metabolic parameters such as glucose and triglyceride levels.
Biological Research: The compound is used in studies related to its interaction with various biological targets and pathways.
Industrial Applications: It may be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. As a non-selective α-adrenoceptor antagonist, it binds to α1 and α2 adrenoceptors, inhibiting their activity. This leads to various physiological effects, such as the reduction of glucose and triglyceride levels in the body .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound is similar in structure and is studied for its serotonin reuptake inhibition activity.
1-Methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine: Another compound with a similar piperazine and trifluoromethylphenyl structure.
Uniqueness
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific combination of a trifluoromethylphenyl group with a piperazine and pyrrolidin-2-one moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
91703-16-1 |
---|---|
Molecular Formula |
C15H18F3N3O |
Molecular Weight |
313.32 g/mol |
IUPAC Name |
5-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H18F3N3O/c16-15(17,18)11-1-3-12(4-2-11)20-7-9-21(10-8-20)13-5-6-14(22)19-13/h1-4,13H,5-10H2,(H,19,22) |
InChI Key |
WIIOWOPFIAYLKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.